Mebeverine Hydrochloride

Catalog No.
S581162
CAS No.
2753-45-9
M.F
C25H36ClNO5
M. Wt
466.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mebeverine Hydrochloride

CAS Number

2753-45-9

Product Name

Mebeverine Hydrochloride

IUPAC Name

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate;hydrochloride

Molecular Formula

C25H36ClNO5

Molecular Weight

466.0 g/mol

InChI

InChI=1S/C25H35NO5.ClH/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5;/h9-14,18-19H,6-8,15-17H2,1-5H3;1H

InChI Key

PLGQWYOULXPJRE-UHFFFAOYSA-N

SMILES

Array

Synonyms

3,4-Dimethoxybenzoic Acid 4-[Ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butyl Ester Hydrochloride; 4-[Ethyl(p-methoxy-α-methylphenethyl)amino]veratric Acid Butyl Ester Hydrochloride; CSAG 144; Colaspa; Colofac; Colospasmin; Duspatal; Duspatalin; M

Canonical SMILES

CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl

The exact mass of the compound Mebeverine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757840. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mebeverine Hydrochloride (CAS: 2753-45-9) is a musculotropic antispasmodic agent and a synthetic analogue of papaverine, widely procured for the formulation of gastrointestinal therapeutics. From a physicochemical and manufacturing perspective, it is a highly water-soluble crystalline powder (up to 2.7 mg/mL at pH 1.2) that exhibits high compatibility with standard solid dosage form excipients [1]. Unlike traditional anticholinergic agents, it acts directly on smooth muscle by blocking voltage-operated sodium channels and inhibiting intracellular calcium mobilization, providing targeted spasmolytic efficacy without systemic muscarinic blockade[2].

Generic substitution of Mebeverine Hydrochloride with in-class anticholinergic antispasmodics (such as dicyclomine or hyoscine) fails in clinical formulation because those agents rely on systemic muscarinic receptor antagonism, introducing dose-limiting side effects like dry mouth and blurred vision [1]. Furthermore, substituting the hydrochloride salt with mebeverine pamoate is unviable for solid oral dosage forms; the pamoate salt is practically insoluble in water and is engineered specifically for taste-masked liquid suspensions, meaning it will fail to meet the rapid dissolution and bioavailability requirements of standard tablets or capsules [2].

Aqueous Solubility for Solid Dosage Formulations

Mebeverine Hydrochloride exhibits high aqueous solubility, reaching up to 2.7 mg/mL at pH 1.2 and remaining freely soluble in standard aqueous media, which makes it highly suitable for immediate and modified-release solid oral dosage forms [1]. In contrast, Mebeverine Pamoate is practically insoluble in water, a property deliberately utilized to mask the bitter taste in liquid suspensions, but which severely limits its use in fast-dissolving solid matrices [2]. Procurement of the hydrochloride salt is therefore mandatory for solid formulations where rapid gastric dissolution and high bioavailability are critical.

Evidence DimensionAqueous solubility at acidic pH
Target Compound Data2.7 mg/mL at pH 1.2 (freely soluble)
Comparator Or BaselineMebeverine Pamoate (practically insoluble)
Quantified DifferenceOrders of magnitude higher solubility for the HCl salt
ConditionsAqueous buffer at pH 1.2 (simulated gastric fluid)

Drives the procurement decision between salts based on the target dosage form, with the HCl salt being essential for solid tablets and capsules.

Muscarinic Receptor Affinity and Systemic Tolerability

Unlike traditional antispasmodics such as dicyclomine, which act as competitive antagonists at muscarinic acetylcholine receptors and cause systemic anticholinergic side effects, Mebeverine Hydrochloride operates via direct blockade of voltage-operated sodium channels and inhibition of intracellular calcium influx [1]. This direct musculotropic mechanism allows Mebeverine to achieve potent smooth muscle relaxation without the dose-limiting dry mouth, blurred vision, and urinary retention associated with systemic muscarinic blockade[2].

Evidence DimensionMechanism of smooth muscle relaxation
Target Compound DataDirect sodium/calcium channel blockade (negligible muscarinic affinity)
Comparator Or BaselineDicyclomine (high-affinity muscarinic receptor antagonist)
Quantified DifferenceComplete bypass of muscarinic pathways for Mebeverine compared to Dicyclomine's primary muscarinic dependence
ConditionsIn vitro receptor binding and ex vivo isolated smooth muscle contraction assays

Crucial for developers formulating chronic-use gastrointestinal therapeutics where avoiding anticholinergic side effects is a primary clinical requirement.

Supercritical CO2 Solubility for Nanoparticle Engineering

Advanced formulation techniques, such as Gas Antisolvent (GAS) micronization, require specific thermodynamic solubility profiles in supercritical fluids. Mebeverine Hydrochloride demonstrates measurable solubility in supercritical carbon dioxide, which can be thermodynamically modeled and significantly enhanced using cosolvents like ethanol[1]. This property allows for the precise engineering of Mebeverine HCl nanoparticles (down to approximately 27 nm) with uniform size distribution, a process not readily applicable to bulk-insoluble comparators without extensive organic solvent use [2].

Evidence DimensionParticle size reduction via supercritical CO2 processing
Target Compound DataAchieves ~27 nm mean particle size using GAS methods
Comparator Or BaselineTraditional mechanical milling or bulk crystallization (typically >10 microns)
Quantified Difference>300-fold reduction in particle size with improved uniformity
ConditionsSupercritical CO2 with cosolvents at optimized temperature and pressure

Validates the compound's compatibility with green-chemistry micronization and advanced nanomedicine delivery platforms.

Solid Oral Dosage Form Manufacturing

Due to its high aqueous solubility at acidic pH (2.7 mg/mL at pH 1.2), Mebeverine Hydrochloride is the required salt for formulating immediate-release tablets and modified-release capsules, avoiding the dissolution bottlenecks associated with the pamoate salt [1].

Non-Anticholinergic Spasmolytic Drug Development

For therapeutic pipelines targeting chronic gastrointestinal conditions, this compound provides a direct musculotropic action via sodium/calcium channel blockade, completely bypassing the muscarinic receptor pathways that cause dose-limiting side effects in dicyclomine-based therapies [2].

Supercritical Fluid Nanoparticle Engineering

The compound's validated solubility in supercritical CO2 with cosolvents makes it a highly compatible candidate for green-chemistry micronization processes, enabling the production of uniform nanomedicines without heavy reliance on toxic organic solvents [3].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

465.2282009 Da

Monoisotopic Mass

465.2282009 Da

Heavy Atom Count

32

UNII

15VZ5AL4JN

Related CAS

3625-06-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (47.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H410 (47.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Mebeverine Hydrochloride is the hydrochloride salt form of mebeverine, an orally bioavailable reserpine derivative and anticholinergic agent, with spasmolytic activity. Upon administration, mebeverine targets, binds to and blocks the muscarinic receptors on smooth muscle cells in target tissues, such as the gastrointestinal (GI) tract, uterus, gallbladder and bladder. This prevents smooth muscle contraction and relaxes smooth muscle. Additionally, this may prevent spasms, ease pain and cramps in the GI tract and improve incontinence. In addition, mebeverine stabilizes excitable membranes by decreasing the permeability of ion channels and preventing intracellular calcium accumulation. This agent also blocks noradrenaline reuptake by sympathetic nerve endings and exerts a local anesthetic effect.

MeSH Pharmacological Classification

Parasympatholytics

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

2753-45-9

Dates

Last modified: 08-15-2023

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